2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine
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Overview
Description
2-(4-bromophenyl)-2-(trifluoromethyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-(trifluoromethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with trifluoromethylamine to form an intermediate, which is then cyclized to produce the desired pyrrolidine derivative. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of 2-(4-bromophenyl)-2-(trifluoromethyl)pyrrolidine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-(trifluoromethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its biological activity and potential as a pharmacological agent.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-(trifluoromethyl)pyrrolidine would depend on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other proteins to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-(trifluoromethyl)pyrrolidine
- 2-(4-fluorophenyl)-2-(trifluoromethyl)pyrrolidine
- 2-(4-methylphenyl)-2-(trifluoromethyl)pyrrolidine
Uniqueness
2-(4-bromophenyl)-2-(trifluoromethyl)pyrrolidine is unique due to the presence of both bromine and trifluoromethyl groups, which can impart distinct chemical and physical properties. The bromine atom can participate in various substitution reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability.
Properties
Molecular Formula |
C11H11BrF3N |
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Molecular Weight |
294.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C11H11BrF3N/c12-9-4-2-8(3-5-9)10(11(13,14)15)6-1-7-16-10/h2-5,16H,1,6-7H2 |
InChI Key |
IYKBYADEIPWEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(C2=CC=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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